molecular formula C13H17NO4S B15324519 4-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid

4-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid

Cat. No.: B15324519
M. Wt: 283.35 g/mol
InChI Key: OYUNJDJDDQHMMD-UHFFFAOYSA-N
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Description

4-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid is a complex organic compound that features a cyclopenta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

4-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group can protect amines during chemical reactions, allowing for selective modifications. The cyclopenta[b]thiophene core can interact with various biological molecules, potentially affecting pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid
  • tert-Butyl carbamate
  • 4-(tert-Butoxycarbonyl-methyl-amino)-butyric acid

Uniqueness

This compound is unique due to its specific structure, which combines a cyclopenta[b]thiophene core with a Boc-protected amine and a carboxylic acid group. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings .

Properties

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid

InChI

InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-8-4-5-9-7(8)6-10(19-9)11(15)16/h6,8H,4-5H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

OYUNJDJDDQHMMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=C(S2)C(=O)O

Origin of Product

United States

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